2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

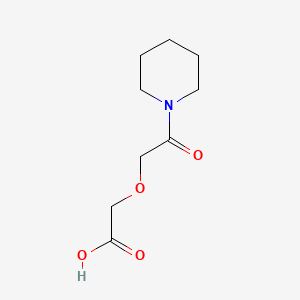

2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid is a chemical compound with the molecular formula C9H15NO4 It is characterized by the presence of a piperidine ring, an oxo group, and an ethoxyacetic acid moiety

作用机制

Result of Action

One study has shown that this compound has been used in the synthesis of adsorbents for the adsorption of rare earth metal ions. The study found that the adsorbents demonstrated significant adsorption capacities for La, Gd, Y, and Sc .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid. For instance, the study mentioned above found that an optimal pH of 5 was identified for the adsorption of rare earth element ions . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid typically involves the reaction of piperidine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then hydrolyzed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including compounds similar to 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid, in cancer therapy. For instance, a derivative demonstrated cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, showing promise as an anticancer agent. The structural characteristics of piperidine fragments are believed to enhance interaction with protein binding sites, which is crucial for drug efficacy .

Alzheimer’s Disease Treatment

The compound may also play a role in developing treatments for Alzheimer's disease. Research indicates that piperidine-containing compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets for Alzheimer’s therapies. These inhibitors can potentially improve cognitive function by increasing acetylcholine levels in the brain . The incorporation of piperidine moieties has been shown to enhance brain exposure and bioavailability of these therapeutic agents .

Pharmacological Insights

Dual Inhibition Mechanism

The dual-targeting approach in pharmacology is significant for enhancing therapeutic outcomes. Studies have shown that compounds resembling this compound can effectively inhibit both acetylcholinesterase and butyrylcholinesterase, providing a multifaceted approach to treating neurodegenerative diseases . This dual inhibition mechanism is crucial for developing more effective treatments with fewer side effects.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies of piperidine derivatives indicate that specific modifications can lead to enhanced biological activity. For example, variations in the substituents on the piperidine ring have been systematically analyzed to optimize their therapeutic properties against various diseases .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of piperidine derivatives, researchers synthesized a compound structurally similar to this compound. The results demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. The study utilized a three-component cycloaddition followed by an enamine reaction to enhance the compound's efficacy .

Case Study 2: Alzheimer’s Disease Treatment

Another investigation focused on the dual inhibition of cholinesterases using piperidine-based compounds. The study revealed that the introduction of specific substituents on the piperidine ring improved the compounds' ability to cross the blood-brain barrier and exert their effects on neurodegeneration pathways. The results indicated that these modifications led to better therapeutic outcomes in preclinical models of Alzheimer's disease .

相似化合物的比较

Similar Compounds

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

2-(2-Oxo-2-morpholin-1-ylethoxy)acetic acid: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring provides a different steric and electronic environment compared to similar compounds, potentially leading to unique reactivity and interactions.

生物活性

2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a piperidine ring, an ethoxy group, and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological interactions. Its molecular formula is C11H15NO3, and it has been studied for its role as an intermediate in organic synthesis and as a potential therapeutic agent.

Target Interactions

Research indicates that this compound interacts with various biological targets. Notably, it has shown promise in enzyme inhibition, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition

The compound exhibits inhibitory activity against AChE and BuChE, with studies reporting IC50 values indicating its potency compared to established inhibitors like rivastigmine. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance its inhibitory effects ( ).

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound. It has been found to potentiate the effects of existing antibiotics against resistant strains of bacteria, including Pseudomonas aeruginosa, by inhibiting metallo-beta-lactamases ( ).

Neuroprotective Effects

The compound's ability to inhibit cholinesterases positions it as a candidate for neuroprotective therapies. In vitro studies have demonstrated that it can reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby potentially mitigating neurodegeneration ( ).

Absorption and Distribution

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary data suggest favorable absorption characteristics, although detailed studies are needed to elucidate its metabolic pathways and excretion routes.

Toxicological Profile

Toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects. However, further investigations into chronic exposure and long-term effects are warranted to ensure safety in clinical applications.

Drug Development

The unique properties of this compound make it a valuable scaffold for drug development. Its derivatives are being explored for potential use in treating neurodegenerative diseases and infections caused by resistant bacteria ( ).

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a building block for more complex structures, facilitating the development of novel therapeutic agents ().

Case Studies

Case Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of various piperidine derivatives, this compound was identified as having significant AChE inhibitory activity, outperforming several known inhibitors in terms of efficacy ( ).

Case Study 2: Antimicrobial Potency

Another study highlighted its ability to enhance the efficacy of aztreonam against MBL-producing Pseudomonas aeruginosa, demonstrating the potential for combination therapies in treating resistant infections ( ).

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid | Pyrrolidine derivative | AChE/BuChE inhibition | 20 |

| 2-(2-Oxo-2-morpholin-1-ylethoxy)acetic acid | Morpholine derivative | Moderate AChE inhibition | 50 |

| This compound | Piperidine derivative | Strong AChE/BuChE inhibition | 15 |

属性

IUPAC Name |

2-(2-oxo-2-piperidin-1-ylethoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c11-8(6-14-7-9(12)13)10-4-2-1-3-5-10/h1-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWQFJFWGRTFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。